1-Hydroxy-2-naphthoate chemical properties and structure
1-Hydroxy-2-naphthoate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Hydroxy-2-naphthoate
Introduction
1-Hydroxy-2-naphthoate, and its conjugate acid 1-Hydroxy-2-naphthoic acid, are significant organic compounds with applications in various fields, including the synthesis of dyes and pharmaceuticals.[1] 1-Hydroxy-2-naphthoic acid is recognized as an antibacterial agent and serves as an intermediate in the creation of anti-carcinogenic compounds.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical Structure
1-Hydroxy-2-naphthoic acid is a naphthoic acid with a carboxy group at the second position and a hydroxy substituent at the first position.[3][4] It belongs to the class of organic compounds known as naphthalenecarboxylic acids, which contain a naphthalene (B1677914) moiety with one or more carboxylic acid groups.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 1-hydroxynaphthalene-2-carboxylic acid[4] |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O[4] |
| InChI | InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)[4] |
| InChIKey | SJJCQDRGABAVBB-UHFFFAOYSA-N[4] |
Chemical and Physical Properties
1-Hydroxy-2-naphthoic acid typically appears as a beige to brown-grey or white to reddish crystalline solid.[1][3][5] It is sparingly soluble in hot water and almost insoluble in cold water, but is freely soluble in organic solvents like alcohol, benzene, and ether.[1][3][5]
Quantitative Chemical Data
| Property | Value |
| Molecular Formula | C₁₁H₈O₃[4] |
| Molecular Weight | 188.18 g/mol [4] |
| Melting Point | 195-200 °C (decomposes)[3][6] |
| Boiling Point | 367.7 °C at 760 mmHg[7] |
| pKa | 3.02 ± 0.30[8] |
| Flash Point | 150 °C[6] |
Biological and Chemical Roles
1-Hydroxy-2-naphthoic acid is a xenobiotic metabolite produced during the microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and naphthalene.[4][9] It can undergo further hydroxylation, leading to the naphthalene degradation pathway, or direct ring opening, resulting in the phthalic acid pathway.[9] The compound is also used as an intermediate for azo and triphenylmethane (B1682552) dyes.[3]
Experimental Protocols
Synthesis of 1-Hydroxy-2-naphthoic Acid
A common method for the synthesis of 1-Hydroxy-2-naphthoic acid involves the carboxylation of the sodium salt of α-naphthol.[5]
Procedure:
-
The dried sodium salt of 1-naphthol (B170400) is treated with carbon dioxide.[3]
-
This reaction is carried out under pressure at a temperature of 135°C.[3]
-
This process typically results in an 80% yield of 1-Hydroxy-2-naphthoic acid.[3]
Another detailed procedure is as follows:
-
Approximately 20 grams of alpha-naphthol and 200 grams of dibutyl carbitol are added to a reaction flask equipped with a stirrer and distillation column.[10]
-
The mixture is stirred at about 25°C while approximately 16.8 grams of a 45 percent aqueous potassium hydroxide (B78521) solution are added.[10]
-
After the formation of potassium alpha-naphtholate is complete, the resulting suspension is distilled at a pressure of about 15 mm Hg and a temperature of about 135°C to remove the water.[10]
-
The resulting mixture is then reacted with carbon dioxide to produce 1-hydroxy-2-naphthoic acid.[10]
Analysis in Human Plasma
A method for the determination of 1-hydroxy-2-naphthoic acid (HNA) in human plasma has been developed, particularly in the context of the administration of salmeterol (B1361061) xinafoate.[11]
Methodology:
-
Sample Preparation: A semi-automated procedure with solid-phase extraction is used with an automated analytical sample processor (AASP).[11]
-
Analysis: High-performance liquid chromatography (HPLC) with fluorescence detection is employed for quantification.[11]
-
Sensitivity: The method is sensitive to 10 ng ml-1.[11]
-
Precision: The relative standard deviations of quality control samples were reported as 1.6% at 180 ng ml-1, 2.4% at 100 ng ml-1, and 5.5% at 40 ng ml-1 over four independent assay runs.[11]
Metabolic Pathway
1-Hydroxy-2-naphthoate is a key intermediate in the microbial degradation of phenanthrene. The following diagram illustrates a simplified pathway of this process.
Caption: Simplified microbial degradation pathway of phenanthrene to 1-Hydroxy-2-naphthoate.
References
- 1. CAS 86-48-6: 1-Hydroxy-2-naphthoic acid | CymitQuimica [cymitquimica.com]
- 2. ossila.com [ossila.com]
- 3. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]
- 4. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Hydroxy-2-naphthoic Acid [drugfuture.com]
- 6. 86-48-6 Cas No. | 1-Hydroxy-2-naphthoic acid | Apollo [store.apolloscientific.co.uk]
- 7. Page loading... [guidechem.com]
- 8. 86-48-6 | CAS DataBase [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 11. The determination in human plasma of 1-hydroxy-2-naphthoic acid following administration of salmeterol xinafoate - PubMed [pubmed.ncbi.nlm.nih.gov]
